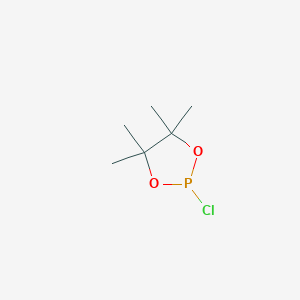

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCXYWWBFBNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OP(O1)Cl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404385 | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14812-59-0 | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

CAS Number: 14812-59-0

This technical guide provides a comprehensive overview of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a pivotal reagent in contemporary chemical synthesis and analysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a phosphitylating agent.

Physicochemical and Safety Data

This compound, also known as tetramethylethylene chlorophosphite, is a phosphorus-containing heterocyclic compound. Its unique structure, featuring a dioxaphospholane ring with four methyl groups, imparts specific reactivity crucial for its applications.[1]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 14812-59-0[2] |

| Molecular Formula | C₆H₁₂ClO₂P[2] |

| Molecular Weight | 182.59 g/mol [2] |

| Boiling Point | 81.5-82 °C at 13 mmHg[1] |

| Density | 1.149 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.471[1] |

| Flash Point | 113 °C (closed cup) |

Safety and Handling: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn. It is classified as a dangerous good for transport.[2]

Synthesis and Reaction Mechanisms

The primary synthetic route to this compound involves the reaction of 2,3-dimethyl-butane-2,3-diol (pinacol) with phosphorus(III) chloride.[3] The reaction typically employs a base, such as triethylamine, to scavenge the hydrogen chloride byproduct.[4]

The core utility of this reagent lies in its ability to act as a phosphitylating agent for alcohols and other heteroatomic nucleophiles.[2] This transformation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the phosphorus center, leading to the displacement of the chloride ion.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of similar compounds.[4][5]

Materials:

-

Pinacol (2,3-dimethyl-butane-2,3-diol)

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous diethyl ether

-

Reaction flask with a dropping funnel and magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a reaction flask, dissolve pinacol in anhydrous diethyl ether.

-

Add triethylamine or pyridine to the solution as a hydrogen chloride scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The precipitated triethylamine hydrochloride or pyridinium hydrochloride is removed by filtration.

-

The diethyl ether is removed from the filtrate by distillation.

-

The crude product is then purified by vacuum distillation to yield this compound.[4]

Quantitative ³¹P NMR Analysis of Hydroxyl Groups in Lignin

This protocol outlines the use of this compound for the derivatization of lignin for quantitative ³¹P NMR analysis.

Materials:

-

Dry lignin sample

-

Anhydrous pyridine

-

Deuterated chloroform (CDCl₃)

-

This compound

-

Internal standard (e.g., cyclohexanol)

-

Relaxation reagent (e.g., chromium(III) acetylacetonate)

-

NMR tubes

Procedure:

-

Accurately weigh approximately 30-40 mg of the dry lignin sample into a vial.

-

Dissolve the lignin in a solvent mixture of anhydrous pyridine and CDCl₃ (typically in a 1.6:1 v/v ratio).

-

Add the internal standard solution and the relaxation reagent solution to the vial.

-

Add this compound to the mixture and shake well to ensure complete reaction and derivatization of the hydroxyl groups.

-

Transfer the final solution to an NMR tube.

-

Acquire the ³¹P NMR spectrum. The different types of hydroxyl groups (aliphatic, various phenolic, and carboxylic acids) will give distinct signals in the spectrum, allowing for their quantification relative to the internal standard.[4]

Applications in Research and Development

The primary application of this compound is as a highly effective phosphitylating agent. This reactivity is leveraged in several fields:

-

Carbohydrate Chemistry: It is instrumental in the formation of glycosyl donors, which are key intermediates in the synthesis of complex oligosaccharides and glycoconjugates.

-

Lignin and Biomass Characterization: As detailed in the experimental protocol, it is the reagent of choice for the quantitative analysis of various hydroxyl groups in lignins and other biomass-derived materials by ³¹P NMR spectroscopy. This allows for a detailed structural elucidation of these complex biopolymers.

-

Organic Synthesis: It serves as a versatile reagent for the introduction of a phosphite group onto a wide range of molecules, enabling the synthesis of novel ligands for catalysis and functional materials.

-

Drug Development: In the synthesis of phosphonate and phosphoramidate-based drugs, this reagent can be a crucial building block for constructing the desired phosphorus-containing moieties.

References

An In-depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

This technical guide provides a comprehensive overview of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a pivotal reagent in modern organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role as a phosphitylating agent.

Core Properties and Specifications

This compound, also known as tetramethylethylene chlorophosphite, is a phosphorus-containing heterocyclic compound. Its structure, featuring a dioxaphospholane ring, makes it a highly reactive and effective phosphitylating reagent.

Physicochemical Data

| Property | Value |

| Molecular Weight | 182.59 g/mol [1][2] |

| Molecular Formula | C₆H₁₂ClO₂P[1][2] |

| CAS Number | 14812-59-0 |

| Appearance | Solid |

| Density | 1.149 g/cm³ at 25 °C |

| Boiling Point | 81.5-82 °C at 13 mmHg |

| Refractive Index | n20/D 1.471 |

| Flash Point | 113 °C |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2,3-dimethyl-butane-2,3-diol (pinacol) with phosphorus(III) chloride.[1] This reaction is generally carried out in an appropriate solvent, such as diethyl ether.

Experimental Protocol: Synthesis

A general laboratory-scale synthesis protocol is outlined below.

Materials:

-

2,3-dimethyl-butane-2,3-diol (pinacol)

-

Phosphorus(III) chloride

-

Triethylamine

-

Anhydrous diethyl ether

-

Molecular sieves (type 4A)

-

Nitrogen gas atmosphere

Procedure:

-

A reaction flask is charged with a solution of pinacol and triethylamine in anhydrous diethyl ether under a nitrogen atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of phosphorus(III) chloride in anhydrous diethyl ether is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by distillation to yield this compound.

Caption: A flowchart illustrating the synthesis of the target compound.

Applications in Phosphitylation

The primary application of this compound is as a phosphitylating agent, particularly for alcohols and other heteroatomic nucleophiles.[3] This reactivity is fundamental in various synthetic pathways, including the formation of glycosyl donors in carbohydrate chemistry and the synthesis of ligands for catalysis.[1]

Reaction Mechanism

The phosphitylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophile, typically an alcohol (ROH), attacks the electrophilic phosphorus center, leading to the displacement of the chloride leaving group.

Caption: The SN2 mechanism of phosphitylation.

Experimental Protocol: Phosphitylation of Alcohols

This protocol provides a general procedure for the phosphitylation of a generic alcohol.

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous pyridine or other suitable non-nucleophilic base

-

Anhydrous dichloromethane or other suitable aprotic solvent

-

Nitrogen gas atmosphere

Procedure:

-

The alcohol substrate and the base are dissolved in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C.

-

A solution of this compound in the same solvent is added dropwise with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until completion.

-

Upon completion, the reaction mixture is typically quenched, for example, by the addition of a mild oxidizing agent like iodine in the presence of water to form the more stable phosphate, if desired.

-

The product is then isolated and purified using standard techniques such as column chromatography.

Applications in Analytical Chemistry

A notable application of this reagent is in the derivatization of hydroxyl groups in complex biopolymers like lignin for quantitative ³¹P NMR analysis. The phosphitylation of different types of hydroxyl groups (e.g., aliphatic, phenolic) results in distinct signals in the ³¹P NMR spectrum, allowing for their accurate quantification. This has been instrumental in the characterization of lignins from various sources.

References

An In-Depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a versatile reagent in synthetic and analytical chemistry. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a phosphitylating agent. Detailed experimental protocols for its synthesis and use in the phosphitylation of alcohols and the quantitative analysis of lignin are provided. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound, also known as TMDP, is a phosphorus-containing heterocyclic organic compound.[1] It features a five-membered dioxaphospholane ring substituted with four methyl groups and a reactive chlorine atom attached to the phosphorus atom.[2] This unique structure makes it a highly effective phosphitylating agent, widely used for the derivatization of alcohols and other nucleophiles.[1][2] Its applications are particularly notable in the synthesis of specialized ligands for catalysis and in the quantitative analysis of complex biopolymers like lignin.[1][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂ClO₂P | |

| Molecular Weight | 182.59 g/mol | |

| Appearance | Solid | [1] |

| Density | 1.149 g/cm³ at 25 °C | [1] |

| Boiling Point | 81.5-82 °C at 13 mmHg | [1] |

| Refractive Index (n20/D) | 1.471 | [1] |

| Flash Point | 113 °C | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 1.52 (s, 6H), 1.32 (s, 6H) ppm | [4] |

| ¹³C NMR (CDCl₃, 100.6 MHz) | δ = 88.8 (d, J = 8.4 Hz), 25.7 (d, J = 3.5 Hz), 24.7 (d, J = 1.9 Hz) ppm | [4] |

| ³¹P NMR (CDCl₃, 162 MHz) | δ = 176.0 ppm (relative to 85% H₃PO₄) | [4] |

| IR Spectroscopy | Data not explicitly available in a compiled format. Expected peaks would correspond to P-Cl, P-O-C, and C-H bonds. |

Synthesis and Reaction Mechanisms

Synthesis of this compound

The synthesis of this reagent is typically achieved through the reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with phosphorus trichloride.[2]

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane from Pinacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a versatile phosphitylating agent, from pinacol. This document details the underlying chemical reaction, experimental protocols, and key quantitative data to support research and development in organic chemistry and drug discovery.

Introduction

This compound, also known as pinacol chlorophosphite, is a valuable reagent in organic synthesis, primarily utilized for the phosphitylation of alcohols and other nucleophiles. Its bulky tetramethyl-substituted dioxaphospholane ring provides steric hindrance that can lead to selective reactions. This guide focuses on its synthesis from readily available starting materials: pinacol and phosphorus trichloride.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃) in the presence of a base, typically a tertiary amine such as triethylamine (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The reaction is a nucleophilic substitution at the phosphorus center. The hydroxyl groups of pinacol attack the electrophilic phosphorus atom of phosphorus trichloride, leading to the displacement of chloride ions and the formation of the cyclic phosphite ester.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 34% (after distillation) | Zwierzak, A. (1967) |

| Boiling Point | 81.5-82 °C at 13 mmHg | Chemical Supplier Data |

| Density | 1.149 g/mL at 25 °C | Chemical Supplier Data |

| Refractive Index | n20/D 1.471 | Chemical Supplier Data |

| ³¹P NMR Chemical Shift | 176.0 ppm (in CDCl₃) | Argyropoulos, et al. (1995) |

| Molecular Weight | 182.59 g/mol | - |

| Molecular Formula | C₆H₁₂ClO₂P | - |

Detailed Experimental Protocol

This protocol is based on the established method for the synthesis of this compound.

4.1. Materials and Reagents

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous diethyl ether (or other suitable inert solvent like dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

4.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Schlenk line (optional, for more rigorous inert conditions)

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

4.3. Procedure

-

Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reagent Preparation: In the flask, dissolve pinacol and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Addition of Phosphorus Trichloride: Cool the solution in an ice bath to 0 °C. Add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Workup - Filtration: Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Workup - Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 81.5-82 °C at 13 mmHg.

4.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods, primarily ³¹P NMR, which should show a characteristic singlet at approximately 176.0 ppm in CDCl₃. ¹H and ¹³C NMR spectroscopy can also be used to confirm the structure.

Visualizing the Workflow and Reaction

5.1. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

5.2. Chemical Reaction Diagram

This diagram illustrates the overall chemical transformation.

Caption: Overall reaction for the synthesis of the target compound.

Safety Considerations

-

Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Triethylamine and pyridine are flammable and have strong, unpleasant odors. They should also be handled in a fume hood.

-

The reaction should be carried out under an inert atmosphere to prevent the reaction of phosphorus trichloride with atmospheric moisture.

-

Vacuum distillation should be performed with a safety shield in place.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key applications of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). TMDP is a highly reactive phosphitylating reagent widely employed in organic synthesis and analytical chemistry. Its utility stems from the efficient introduction of a phosphite ester moiety onto various nucleophiles, most notably hydroxyl groups. This document details the fundamental bimolecular nucleophilic substitution (SN2) mechanism that governs its reactivity. Key applications, including the quantitative analysis of lignin, the synthesis of glycosyl donors for carbohydrate chemistry, and the preparation of phosphite ligands for catalysis, are presented with detailed experimental protocols and quantitative data.

Introduction

This compound, also known as tetramethylethylene chlorophosphite, is a cyclic phosphorochloridite that serves as a versatile reagent in modern organic chemistry. Its structure, featuring a five-membered dioxaphospholane ring substituted with four methyl groups and a reactive P-Cl bond, confers unique reactivity and selectivity. This guide will elucidate the core principles of its action and provide practical details for its application in a research and development setting.

Synthesis of this compound

The synthesis of TMDP is typically achieved through the reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with phosphorus trichloride. The diol reacts with the phosphorus trihalide to form the cyclic phospholane structure.

Experimental Protocol: Synthesis of this compound.[3]

This protocol is adapted from the method described by Zwierzak (1967) and cited by Argyropoulos (1995).[1]

Materials:

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (NEt₃)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of pinacol in anhydrous diethyl ether.

-

Triethylamine (2 equivalents) is added to the flask.

-

The flask is cooled in an ice bath, and phosphorus trichloride (1 equivalent) is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

-

The reaction mixture is cooled, and the precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Yield:

-

The reported yield after distillation is approximately 34%.[1]

References

An In-Depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A Key Reagent for Phosphitylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reagent 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a pivotal tool in modern synthetic and analytical chemistry. This document details its chemical properties, typical reagent grades and purities, synthesis and purification protocols, and its significant applications, particularly in the phosphitylation of hydroxyl groups for analytical and synthetic purposes.

Core Properties and Specifications

This compound, also known as tetramethylethylene chlorophosphite, is a highly reactive organophosphorus compound. Its utility stems from the presence of a labile P-Cl bond, making it an excellent phosphitylating agent for a variety of nucleophiles, most notably alcohols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 14812-59-0 |

| Molecular Formula | C₆H₁₂ClO₂P |

| Molecular Weight | 182.59 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 81.5-82 °C at 13 mmHg[1] |

| Density | 1.149 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.471[1] |

| Flash Point | 113 °C |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane) |

Reagent Grades and Purity

This compound is commercially available from various suppliers in different reagent grades. The purity of the reagent is crucial for quantitative applications, such as ³¹P NMR spectroscopy, to ensure accurate and reproducible results. The most common purity levels are 95% and 97%, with higher purity grades also available.

| Supplier | Purity |

| Sigma-Aldrich | 95% |

| Amadis Chemical | 97% |

| Shaanxi Dideu Medichem Co. Ltd. | 99%[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃) in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.

Experimental Protocol: Synthesis

Materials:

-

Pinacol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pinacol and triethylamine in anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The triethylamine hydrochloride precipitate is removed by filtration under a nitrogen atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Core Application: Phosphitylation for ³¹P NMR Analysis

A primary application of this compound is in the derivatization of molecules containing hydroxyl groups for quantitative ³¹P NMR spectroscopy. This technique is particularly valuable in the analysis of complex natural polymers like lignin, allowing for the quantification of different types of hydroxyl groups (aliphatic, phenolic, carboxylic acids).

Reaction Mechanism: Phosphitylation of Alcohols

The phosphitylation of an alcohol with this compound proceeds via a nucleophilic substitution (Sₙ2) reaction at the phosphorus center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion.

Caption: Reaction mechanism of alcohol phosphitylation.

Experimental Workflow: Quantitative ³¹P NMR of Lignin

The following diagram outlines the typical experimental workflow for the quantitative analysis of hydroxyl groups in lignin using this compound and ³¹P NMR.

Caption: Experimental workflow for lignin analysis via ³¹P NMR.

Structure-Reactivity Relationship

The reactivity of this compound is a direct consequence of its molecular structure. The key features contributing to its phosphitylating ability are outlined below.

Caption: Structure-reactivity relationship of the reagent.

Conclusion

This compound is an indispensable reagent for chemists working in natural product analysis, drug development, and synthetic organic chemistry. Its high reactivity and the quantitative nature of its derivatization reactions make it a powerful tool for the characterization of hydroxyl-containing molecules. Understanding its properties, synthesis, and reaction mechanisms is key to its effective application in research and development.

References

Spectral Analysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectral characteristics, experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| 1.52 | Singlet | 6H | Axial Methyl Groups |

| 1.32 | Singlet | 6H | Equatorial Methyl Groups |

¹³C NMR Data

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 88.8 | Doublet | 8.4 | Quaternary Carbons (C4, C5) |

| 25.7 | Doublet | 3.5 | Methyl Carbons |

| 24.7 | Doublet | 1.9 | Methyl Carbons |

³¹P NMR Data

| Chemical Shift (δ) in ppm | Solvent |

| 176.0 | CDCl₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Intensity |

| 1040–1300 | C–O | Alkyl Ether | Strong |

| ~1000 | P–O–C | Phosphite Ester | Strong |

| 850-550 | C-Cl | Alkyl Halide | Medium |

| 400-600 | P-Cl | Phosphorous Halide | Strong |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra for organophosphorus compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration of the sample can range from 0.01 to 0.50 mol/L depending on the nucleus being observed.[1]

-

Instrumentation: The NMR spectra are typically recorded on a high-resolution spectrometer, such as a Bruker DRX400, operating at 400.13 MHz for ¹H and 161.98 MHz for ³¹P.[2]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is often used to simplify the spectrum.

-

³¹P NMR: The ³¹P NMR spectrum is recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄).[2]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (if applicable): A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Sample: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the transmittance or absorbance of infrared radiation over a specific range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for Spectral Analysis.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a crucial reagent in synthetic chemistry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside known qualitative information and relevant physical properties.

Introduction

This compound, also known as pinacol chlorophosphite, is a widely used phosphitylating agent. Its efficacy in chemical reactions is often dependent on its solubility in the chosen solvent system. This guide aims to equip researchers with the necessary information to effectively utilize this reagent by providing a pathway to determine its solubility in various organic solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂ClO₂P |

| Molecular Weight | 182.59 g/mol |

| Appearance | Colorless liquid |

| Density | 1.149 g/mL at 25 °C |

| Boiling Point | 81.5-82 °C at 13 mmHg |

| Flash Point | 113 °C (closed cup) |

| Refractive Index | n20/D 1.471 |

Note: The compound is reported to react violently with water.

Qualitative Solubility

While specific quantitative data is scarce, literature suggests that this compound is soluble in a mixture of pyridine and deuterated chloroform (CDCl₃). This indicates at least partial solubility in chlorinated solvents and nitrogen-containing heterocyclic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Acetonitrile, Hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Drying oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to facilitate the separation of the solid phase.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation:

-

Place the vial containing the supernatant in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered when setting the temperature.

-

Continue drying until a constant weight of the residue is achieved.

-

-

Data Analysis:

-

Weigh the vial with the dried residue.

-

Calculate the mass of the dissolved solute by subtracting the weight of the empty vial.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of solute ( g/mol )) / (Volume of supernatant taken (L))

-

-

4.3. Safety Precautions

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

As the compound reacts with moisture, ensure all glassware is dry and, if possible, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents, enabling more informed solvent selection for chemical reactions and processes.

Methodological & Application

Application Notes and Protocols for the Phosphitylation of Alcohols with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, commonly referred to as TMDP, is a highly reactive phosphitylating agent used for the efficient conversion of alcohols and other nucleophiles to their corresponding phosphite esters.[1][2] Its robust reactivity and the stability of the resulting phosphite adducts make it a valuable reagent in a multitude of synthetic applications, ranging from the synthesis of ligands for catalysis to the preparation of key intermediates for drug development.[2][3] This document provides detailed application notes and experimental protocols for the phosphitylation of alcohols using TMDP.

The core of TMDP's utility lies in its phosphorus(III) center, which is susceptible to nucleophilic attack by alcohols, leading to the displacement of the chloride and the formation of a new P-O bond. The resulting phosphite esters can be subsequently oxidized to the corresponding phosphates, a ubiquitous functional group in biologically active molecules.

Reaction Mechanism

The phosphitylation of an alcohol with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center.[2] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: General overview of the phosphitylation reaction.

Applications in Research and Drug Development

The phosphitylation of alcohols with TMDP is a versatile transformation with significant applications in various fields:

-

Synthesis of Ligands for Catalysis: The resulting phosphite esters are widely used as ligands for transition metal-catalyzed reactions, including cross-coupling and asymmetric hydrogenation. The electronic and steric properties of the phosphite ligand can be readily tuned by varying the alcohol substituent.

-

Formation of Glycosyl Donors: In carbohydrate chemistry, TMDP is instrumental in the synthesis of glycosyl phosphites, which are valuable glycosyl donors for the formation of glycosidic bonds in complex oligosaccharides and glycoconjugates.[2]

-

Derivatization for ³¹P NMR Analysis: TMDP is employed as a derivatizing agent for hydroxyl-containing compounds, such as lignins and natural products.[1][3] The resulting phosphite esters exhibit distinct signals in ³¹P NMR spectroscopy, allowing for the quantification and characterization of different types of hydroxyl groups.

-

Synthesis of Phosphorylated Drug Molecules: The phosphitylation/oxidation sequence is a key strategy for the synthesis of phosphate-containing drugs and prodrugs. A notable example is the synthesis of phosphocholine derivatives, such as the anti-leishmaniasis drug miltefosine.[4] The introduction of a phosphate moiety can improve the solubility, bioavailability, and targeting of drug candidates.

Data Presentation: Phosphitylation of Various Alcohols

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Alcohol (e.g., Ethanol) | Triethylamine | Dichloromethane | 0 to rt | 1 - 3 | >90 |

| Secondary Alcohol (e.g., Isopropanol) | Triethylamine | Dichloromethane | 0 to rt | 2 - 5 | >85 |

| Phenol | Triethylamine | Dichloromethane | 0 to rt | 1 - 3 | ~77[4] |

| Nitrophenol | Triethylamine | Dichloromethane | 0 to rt | 4 - 8 | ~52[4] |

| Cetyl Alcohol (for Miltefosine synthesis) | 1H-Tetrazole/DBU | Dichloromethane | rt | Not specified | 90[4] |

Note: Reaction conditions and yields can vary depending on the specific substrate, purity of reagents, and reaction scale. Optimization may be required for specific applications.

Experimental Protocols

General Protocol for the Phosphitylation of a Primary Alcohol

This protocol provides a general procedure for the phosphitylation of a primary alcohol using this compound.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous triethylamine (1.2 eq) dropwise via syringe.

-

Addition of Phosphitylating Agent: Slowly add this compound (1.1 eq) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. A new spot corresponding to the phosphite ester should appear, and the starting alcohol spot should diminish.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phosphite ester can be purified by silica gel column chromatography.

Caption: A typical experimental workflow for phosphitylation.

Protocol for Subsequent Oxidation to a Phosphate Ester

The resulting phosphite ester can be readily oxidized to the more stable phosphate ester.

Materials:

-

Phosphite ester (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

Dichloromethane

-

Standard work-up and purification equipment

Procedure:

-

Dissolution: Dissolve the purified phosphite ester in dichloromethane.

-

Oxidation: Cool the solution to 0 °C and add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or ³¹P NMR until the starting phosphite is consumed.

-

Work-up and Purification: Quench the reaction and purify the resulting phosphate ester using standard procedures.

Safety Precautions

-

This compound is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction generates hydrochloric acid, which is corrosive. The use of a base to neutralize it is crucial.

-

The solvents used are flammable. Avoid open flames and sources of ignition.

References

Application Note: Quantitative Analysis of Lignin Hydroxyl Groups Using ³¹P NMR Spectroscopy with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)

Audience: Researchers, scientists, and drug development professionals involved in biomass valorization, polymer chemistry, and natural product analysis.

Introduction

Lignin, a complex aromatic biopolymer, is the second most abundant terrestrial polymer and a major byproduct of the pulp, paper, and biorefining industries.[1] Its valorization into value-added chemicals and materials is a critical aspect of developing sustainable biorefineries. The chemical reactivity and physical properties of lignin are largely dictated by the content and type of its functional groups, particularly the aliphatic and phenolic hydroxyl groups.[2] Therefore, accurate and efficient quantification of these groups is essential for understanding lignin's structure-property relationships and for tailoring its chemical modification.[3][4]

Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, following derivatization (phosphitylation) with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), has become a robust and widely adopted method for this purpose.[1][3] This technique offers several advantages over other methods, including high sensitivity due to the 100% natural abundance of the ³¹P nucleus, a wide chemical shift range that minimizes signal overlap, and sharp, well-resolved signals corresponding to different hydroxyl environments.[3] This application note provides a detailed protocol for the quantitative analysis of hydroxyl groups in various lignin samples using TMDP as the phosphitylating reagent, along with representative quantitative data.

Principle of the Method

The methodology involves the in situ phosphitylation of all labile hydroxyl (-OH) and carboxyl (-COOH) protons in a lignin sample with TMDP. This reaction, depicted in Figure 1, attaches a phosphorus-containing tag to each functional group.[3][5] Each type of hydroxyl group (aliphatic, guaiacyl phenolic, syringyl phenolic, p-hydroxyphenyl phenolic, and carboxylic acid) forms a unique phosphite ester derivative, which resonates at a distinct chemical shift in the ³¹P NMR spectrum.[3][4] By integrating the signals of these derivatives relative to a known amount of an internal standard (IS) that is also phosphitylated, the concentration of each type of hydroxyl group can be accurately determined.[6]

Figure 1: Phosphitylation Reaction Phosphitylation reaction of a lignin hydroxyl group with this compound (TMDP).

Experimental Workflow

The overall experimental process is outlined in the following workflow diagram. It details the sequence from sample and reagent preparation through to the final quantitative analysis.

Caption: Experimental workflow for quantitative ³¹P NMR analysis of lignin.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies.[3][4][7]

1. Materials and Reagents

-

Lignin sample (e.g., Kraft, Organosolv), dried under vacuum at 40 °C overnight.

-

This compound (TMDP), 95% or higher.

-

Pyridine, anhydrous.

-

Chloroform-d (CDCl₃), with 0.03% v/v TMS.

-

Chromium(III) acetylacetonate [Cr(acac)₃] (relaxation agent).

-

Cyclohexanol or N-hydroxy-5-norbornene-2,3-dicarboximide (e-HNDI) (internal standard, IS).

-

2 mL vials with septum caps, magnetic stir bars, and precision micropipettes.

-

5 mm NMR tubes.

2. Preparation of Stock Solutions

-

Solvent System: Prepare a solution of anhydrous pyridine and CDCl₃ at a 1.6:1 (v/v) ratio. Store over molecular sieves to ensure anhydrous conditions.[3]

-

Internal Standard & Relaxation Agent Solution: Accurately prepare a solution containing the internal standard and relaxation agent in the solvent system. For example, dissolve cyclohexanol (e.g., 50 mg) and Cr(acac)₃ (e.g., 5 mg) in 1 mL of the solvent system. The exact concentration of the IS must be known.

3. Sample Preparation and Derivatization

-

Accurately weigh approximately 30 mg of the dried lignin sample into a 2 mL vial containing a small magnetic stir bar.[3][4]

-

Add 500 µL of the solvent system to the vial.[8]

-

Add 100 µL of the Internal Standard & Relaxation Agent solution to the vial using a precision micropipette.

-

Seal the vial and stir the mixture until the lignin is completely dissolved. This may take several hours.[3]

-

Once dissolved, add 100 µL of the phosphitylating reagent, TMDP, to the solution.[8]

-

Vortex the vial immediately to ensure a homogeneous solution and allow the reaction to proceed for at least 30 minutes at room temperature. The phosphitylation reaction is typically very fast.[7]

-

Transfer the final solution to a 5 mm NMR tube for analysis.

4. ³¹P NMR Acquisition

Acquire the ³¹P NMR spectrum using quantitative parameters to ensure accurate integration.

-

Spectrometer: Any modern NMR spectrometer with a phosphorus probe.

-

Decoupling: Use an inverse-gated proton decoupling sequence to suppress the nuclear Overhauser effect (NOE) and obtain quantitative spectra.[5]

-

Pulse Angle: 90°.

-

Relaxation Delay (d1): A sufficiently long delay is crucial for full relaxation of the ³¹P nuclei. A delay of 10 seconds is generally recommended.[5][7]

-

Acquisition Time: ~2 seconds.

-

Number of Scans: 128 to 2048, depending on the lignin concentration and spectrometer field strength, to achieve an adequate signal-to-noise ratio.[5][7]

-

Spectral Center: Set the center of the spectrum to approximately 140 ppm.[7]

5. Data Processing and Quantification

-

Apply standard processing to the acquired Free Induction Decay (FID), including Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift axis by setting the signal for the reaction product of TMDP with residual water to 132.2 ppm.[5]

-

Integrate the signal for the internal standard and the signals corresponding to the different types of lignin hydroxyl groups. The typical integration regions are provided in Table 1.[3][5]

-

Calculate the concentration of each hydroxyl group (in mmol/g) using the following equation:

OH (mmol/g) = (I_x * C_IS * V_IS) / (I_IS * m_lignin)

Where:

-

I_x = Integral area of a specific lignin hydroxyl region.

-

C_IS = Concentration of the internal standard (mol/L).

-

V_IS = Volume of the internal standard solution added (L).

-

I_IS = Integral area of the internal standard signal.

-

m_lignin = Mass of the lignin sample (g).

-

Quantitative Data and Interpretation

Table 1: Typical ³¹P Chemical Shift Ranges for TMDP-Derivatized Lignin. [3][5]

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Aliphatic OH | 150.0 – 145.0 |

| Syringyl (S) phenolic OH | 144.0 – 142.3 |

| Guaiacyl (G) phenolic OH | 140.2 – 138.8 |

| p-Hydroxyphenyl (H) phenolic OH | 138.0 – 137.4 |

| C₅-Substituted / Condensed Phenolic OH | 144.0 – 140.3 |

| Carboxylic Acids (COOH) | 136.0 – 134.0 |

| TMDP-Water Reaction Product (Reference) | 132.2 |

Table 2: Example Hydroxyl Group Content in Various Lignins (mmol/g). [7][9]

| Functional Group | Kraft Softwood (KSW) | Kraft Hardwood (KHW) | Organosolv Hardwood (OHW) | Soda Lignin (SOD) |

|---|---|---|---|---|

| Aliphatic OH | 3.03 | 2.50 | 3.48 | 1.63 |

| Syringyl (S) phenolic OH | 0.12 | 1.09 | 1.06 | 0.22 |

| Guaiacyl (G) phenolic OH | 0.89 | 0.22 | 0.23 | 0.70 |

| p-Hydroxyphenyl (H) phenolic OH | 0.14 | 0.05 | 0.04 | 0.16 |

| C₅-Substituted Phenolic OH | 0.40 | 0.18 | 0.08 | 0.39 |

| Carboxylic Acids (COOH) | 0.17 | 0.15 | 0.04 | 0.35 |

| Total Phenolic OH | 1.55 | 1.54 | 1.41 | 1.47 |

| Total OH | 4.75 | 4.19 | 4.93 | 3.45 |

Data derived from literature values and represent typical findings. Actual values will vary based on source and extraction method.[7][9]

Conclusion

The quantitative ³¹P NMR analysis of phosphitylated lignin is a powerful, reliable, and efficient technique for characterizing the hydroxyl group profile of this complex biopolymer.[4] The detailed protocol and representative data presented in this application note provide a comprehensive guide for researchers. This method facilitates a deeper understanding of lignin's structure, which is crucial for developing novel applications in materials science, specialty chemicals, and pharmaceuticals, thereby promoting the transition to a sustainable bio-based economy.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.unive.it [iris.unive.it]

- 4. Quantitative 31P NMR Analysis of Lignins and Tannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. measurlabs.com [measurlabs.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Notes and Protocols for the Synthesis of Phosphonate Ligands using 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate ligands are of significant interest in medicinal chemistry and drug development due to their ability to act as stable bioisosteres of phosphate esters, carboxylates, and transition-state analogs of amide and ester hydrolysis.[1][2] This makes them effective enzyme inhibitors with applications as antiviral drugs, in osteoporosis treatment, and for bone-targeting drug delivery.[1][2] A versatile and efficient method for the synthesis of phosphonate ligands involves a three-step process starting from an alcohol and utilizing 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (also known as pinacol chlorophosphite) as the key phosphitylating agent.[3][4]

This application note provides detailed protocols for the synthesis of phosphonate ligands via this methodology, which encompasses:

-

Phosphitylation: Reaction of an alcohol with this compound to form a pinacol-protected phosphite triester.

-

Oxidation: Conversion of the phosphite triester (P(III)) to the corresponding phosphonate triester (P(V)).

-

Deprotection (Hydrolysis): Removal of the pinacol protecting group and the ester moiety to yield the final phosphonic acid ligand.

Reaction Scheme and Workflow

The overall synthetic strategy is depicted below. The process begins with the nucleophilic attack of an alcohol on this compound, followed by oxidation of the resulting P(III) intermediate to a P(V) species, and concludes with the hydrolysis of the protective groups to furnish the desired phosphonate ligand.

Caption: Experimental workflow for the three-step synthesis of phosphonate ligands.

Experimental Protocols

Materials and General Methods

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) and/or ³¹P NMR spectroscopy.

Protocol 1: Synthesis of 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Pinacol-Protected Benzyl Phosphite)

This protocol describes the phosphitylation of benzyl alcohol as a representative example.

Materials:

-

Benzyl alcohol

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.

-

Add benzyl alcohol (1.0 eq.) and triethylamine (1.1 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure 2-(benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.

Protocol 2: Oxidation to 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide (Pinacol-Protected Benzyl Phosphonate)

Materials:

-

2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the pinacol-protected benzyl phosphite (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of m-CPBA (1.1 eq.) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

-

Monitor the reaction by ³¹P NMR, observing the shift from the phosphite triester region to the phosphonate triester region.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bisulfite, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection to Benzylphosphonic Acid

Two common methods for the hydrolysis of the pinacol-protected phosphonate are provided.

Method A: Acidic Hydrolysis

Materials:

-

2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a round-bottom flask, add the pinacol-protected benzyl phosphonate.

-

Add a sufficient volume of concentrated aqueous HCl (e.g., 5-10 mL per gram of substrate).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

-

Maintain the reflux for 4-12 hours, monitoring the reaction progress by ³¹P NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess HCl and water under reduced pressure using a rotary evaporator to yield the crude benzylphosphonic acid.

Method B: Silyl-Mediated Hydrolysis (McKenna Reaction)

Materials:

-

2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pinacol-protected benzyl phosphonate (1.0 eq.) in anhydrous DCM.

-

Add bromotrimethylsilane (TMSBr, typically 2.5 to 8 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by ³¹P NMR to confirm the complete conversion to the bis(trimethylsilyl) ester intermediate.

-

Carefully remove the solvent and excess TMSBr under reduced pressure.

-

To the resulting residue, add anhydrous methanol and stir for 1-2 hours at room temperature to effect the solvolysis of the silyl esters into the phosphonic acid.

-

Evaporate the methanol under reduced pressure to yield the crude benzylphosphonic acid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of representative phosphonate ligands using the described protocols.

Table 1: Reaction Yields for the Synthesis of Benzylphosphonic Acid

| Step | Product | Typical Yield (%) |

| 1. Phosphitylation | 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 85-95% |

| 2. Oxidation | 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide | 90-98% |

| 3. Deprotection | Benzylphosphonic Acid | 80-95% |

Table 2: Spectroscopic Data for the Synthesis of Benzylphosphonic Acid

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 7.2-7.4 (m, 5H, Ar-H), 4.9 (d, 2H, OCH₂Ph), 1.2 (s, 12H, 4xCH₃) | 137.5, 128.4, 127.8, 127.6, 83.5, 67.5, 24.5 | ~130-140 |

| 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide | 7.2-7.4 (m, 5H, Ar-H), 5.1 (d, 2H, OCH₂Ph), 1.3 (s, 12H, 4xCH₃) | 135.2, 128.6, 128.3, 128.1, 84.5, 69.8, 24.3 | ~15-25 |

| Benzylphosphonic Acid | 7.2-7.4 (m, 5H, Ar-H), 3.1 (d, J=21 Hz, 2H, PCH₂), 10-12 (br s, 2H, P(O)(OH)₂) | 131.5 (d, J=9 Hz), 130.2 (d, J=6 Hz), 128.5, 126.8, 34.5 (d, J=138 Hz) | ~25-30 |

Signaling Pathways and Logical Relationships

Phosphonate ligands often exert their biological effects by inhibiting enzymes involved in key signaling pathways. For example, bisphosphonates, a class of phosphonate-containing drugs, are known to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which is crucial for protein prenylation and cell signaling.

Caption: Inhibition of FPPS in the mevalonate pathway by bisphosphonates.

Conclusion

The use of this compound provides a reliable and high-yielding route for the synthesis of a wide variety of phosphonate ligands from readily available alcohols. The pinacol protecting group offers stability during the phosphitylation and oxidation steps and can be efficiently removed under acidic or silyl-mediated conditions. These detailed protocols and accompanying data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel phosphonate-based therapeutics.

References

Application Notes and Protocols for Reactions with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). This versatile phosphitylating agent is widely utilized in organic synthesis for the formation of phosphite esters, which are key intermediates in the preparation of various valuable compounds, including ligands for catalysis, glycosyl donors for carbohydrate synthesis, and probes for analytical studies.

Overview of this compound (TMDP)

This compound, also known as tetramethylethylene chlorophosphite, is a cyclic phosphorochloridite that serves as a highly reactive reagent for the phosphitylation of nucleophiles, particularly alcohols.[1][2][3][4] The presence of the pinacol-derived backbone imparts stability to the resulting phosphite esters.

Key Properties:

| Property | Value |

| Molecular Formula | C₆H₁₂ClO₂P |

| Molecular Weight | 182.59 g/mol |

| Appearance | Colorless liquid or solid |

| Boiling Point | 81.5-82 °C at 13 mmHg[1] |

| Density | 1.149 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.471[1] |

| CAS Number | 14812-59-0 |

Safety Precautions

TMDP is a corrosive and moisture-sensitive compound that reacts violently with water.[2] It is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemically resistant gloves, must be worn at all times. All glassware should be flame-dried or oven-dried before use.

General Experimental Workflow

The following diagram illustrates a typical workflow for a phosphitylation reaction using TMDP.

Caption: General workflow for phosphitylation reactions using TMDP.

Application Notes and Protocols

Synthesis of this compound (TMDP)

TMDP can be synthesized from commercially available starting materials. A common procedure involves the reaction of pinacol with phosphorus trichloride in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.[3][5]

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add a solution of pinacol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add a solution of phosphorus trichloride (1.0 eq.) in anhydrous diethyl ether dropwise via the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the resulting suspension under an inert atmosphere to remove the triethylammonium chloride salt.

-

Wash the salt with anhydrous diethyl ether.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Distill the crude product under vacuum to afford pure this compound.

Quantitative Data:

| Reactant | Molar Eq. | Purity | Typical Yield |

| Pinacol | 1.0 | >98% | - |

| Phosphorus Trichloride | 1.0 | >99% | - |

| Triethylamine | 2.2 | >99% | - |

| Product | - | >95% | 34%[5] |

Phosphitylation of Alcohols for ³¹P NMR Analysis

One of the primary applications of TMDP is the derivatization of hydroxyl-containing compounds for quantitative ³¹P NMR spectroscopy. This technique is particularly powerful for the analysis of complex mixtures of alcohols, such as those found in lignins. The resulting phosphite esters exhibit distinct ³¹P NMR chemical shifts depending on the steric and electronic environment of the original hydroxyl group.

Caption: Workflow for quantitative ³¹P NMR analysis using TMDP.

Protocol for Lignin Analysis: [5]

-

Accurately weigh approximately 30 mg of the lignin sample into a vial.

-

Add a solvent mixture of pyridine and CDCl₃ (1.6:1 v/v).

-

Add an internal standard solution (e.g., cholesterol or N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide in the solvent mixture).

-

Add a relaxation agent solution (e.g., chromium(III) acetylacetonate in the solvent mixture) to ensure accurate integration.

-

Add this compound (TMDP).

-

Shake the vial until the lignin is completely dissolved.

-

Transfer the solution to an NMR tube and acquire the ³¹P NMR spectrum.

Typical ³¹P NMR Chemical Shift Ranges for Derivatized Lignin Hydroxyl Groups:

| Hydroxyl Group Type | Chemical Shift Range (ppm) |

| Carboxylic Acids | 134.0 - 136.0 |

| Syringyl Phenolic | 138.5 - 140.5 |

| Guaiacyl Phenolic | 141.0 - 143.5 |

| p-Hydroxyphenyl Phenolic | 144.0 - 145.0 |

| Aliphatic Hydroxyls | 146.0 - 150.0 |

Synthesis of Phosphite Ligands for Homogeneous Catalysis

TMDP is a valuable reagent for the synthesis of monodentate and bidentate phosphite ligands, which are widely employed in transition-metal-catalyzed reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. The reaction of TMDP with diols or binaphthols in the presence of a base yields the corresponding cyclic phosphite ligands.

Protocol for Synthesis of a BINOL-derived Phosphoramidite Ligand:

This protocol is adapted from a general procedure for the synthesis of phosphoramidites.

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-(+)-1,1'-bi(2-naphthol) (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C and add triethylamine (2.2 eq.).

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove triethylammonium hydrochloride.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude phosphite.

-

To the crude phosphite dissolved in anhydrous THF at 0 °C, add a solution of a secondary amine (e.g., diethylamine, 1.1 eq.).

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure and purify the resulting phosphoramidite ligand by column chromatography on silica gel.

Quantitative Data for a Representative Phosphoramidite Synthesis:

| Reactant | Molar Eq. | Purity | Typical Yield |

| (R)-BINOL | 1.0 | >99% | - |

| TMDP | 1.0 | >95% | - |

| Triethylamine | 2.2 | >99% | - |

| Diethylamine | 1.1 | >99% | - |

| Product | - | >98% | 80-95% |

Preparation of Glycosyl Donors

In carbohydrate chemistry, TMDP can be used to convert hemiacetals into glycosyl phosphites. These phosphites are versatile glycosyl donors that can be activated under various conditions to form glycosidic bonds, a fundamental transformation in the synthesis of oligosaccharides and glycoconjugates, which are important targets in drug development.[3]

General Protocol for Glycosyl Phosphite Synthesis:

-

To a solution of a suitably protected monosaccharide (1.0 eq.) in anhydrous dichloromethane under an argon atmosphere, add a non-nucleophilic base such as N,N-diisopropylethylamine (1.5 eq.).

-

Cool the mixture to -20 °C.

-

Add this compound (1.2 eq.) dropwise.

-

Stir the reaction at -20 °C for 1 hour and then allow it to warm to room temperature over 1 hour.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude glycosyl phosphite by flash column chromatography on silica gel.

Representative Reaction Parameters:

| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Protected Glucose | DIPEA | CH₂Cl₂ | -20 to RT | 2 | 85-95% |

| Protected Mannose | Pyridine | CH₂Cl₂ | 0 to RT | 3 | 80-90% |

| Protected Galactose | 2,6-Lutidine | CH₂Cl₂ | -40 to RT | 2.5 | 82-92% |

Conclusion

This compound is a powerful and versatile reagent for the phosphitylation of a wide range of nucleophiles. The protocols outlined in these application notes provide a solid foundation for researchers in organic synthesis, analytical chemistry, and drug development to utilize TMDP effectively and safely in their experimental work. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and purity of the desired phosphitylated products.

References

Application Notes and Protocols for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reactive phosphitylating agent. Adherence to these guidelines is crucial to ensure laboratory safety and experimental success.

Section 1: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling to prevent personal injury and maintain its chemical integrity.

Hazard Identification and Classification

The compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or inhaled. The Globally Harmonized System (GHS) classification includes:

Contact with water can produce a violent reaction and potentially a flash fire.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this reagent.[2][3][4] This includes:

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield.[2][3]

-

Skin Protection: A flame-retardant and impervious lab coat, along with gloves resistant to chemical penetration (e.g., nitrile or neoprene).[2][3]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[2]

First-Aid Measures

In case of exposure, immediate action is critical.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water. Seek medical attention.[2]

-